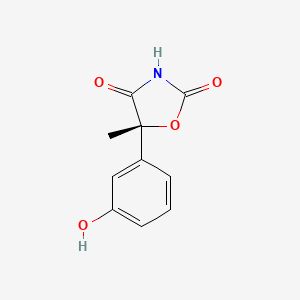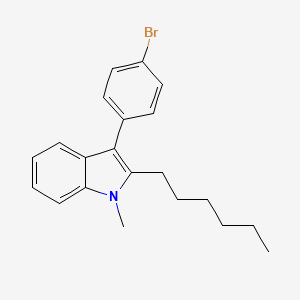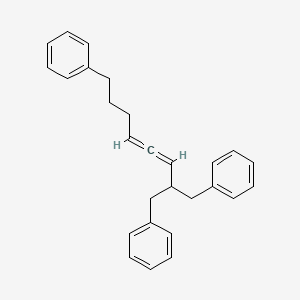
1,1'-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a conjugated diene system and benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene typically involves the coupling of benzyl halides with dienes under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions require the presence of a palladium catalyst, a base, and appropriate solvents. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions: 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated hydrocarbons.
科学研究应用
1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene involves its interaction with molecular targets through its conjugated diene system and benzene rings. These interactions can lead to various effects, such as:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The binding of the compound to its targets can activate or inhibit specific biochemical pathways, resulting in desired biological effects.
相似化合物的比较
1,1’-(1,3-Butadiene-1,4-diyl)dibenzene: This compound has a similar diene system but differs in the length and substitution pattern of the carbon chain.
1,1’-(2-Phenylbuta-1,3-diene-1,4-diyl)dibenzene: Another related compound with variations in the diene and benzene ring substitutions.
Uniqueness: 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its extended conjugation and specific substitution pattern make it valuable for applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
919285-13-5 |
|---|---|
分子式 |
C27H28 |
分子量 |
352.5 g/mol |
InChI |
InChI=1S/C27H28/c1(6-14-24-15-8-3-9-16-24)2-7-21-27(22-25-17-10-4-11-18-25)23-26-19-12-5-13-20-26/h2-5,8-13,15-21,27H,1,6,14,22-23H2 |
InChI 键 |
YEHUEYXHBQWLPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC=C=CC(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


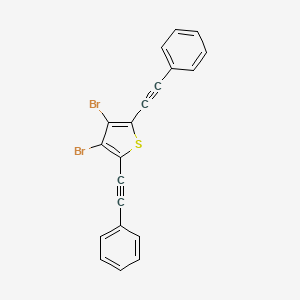
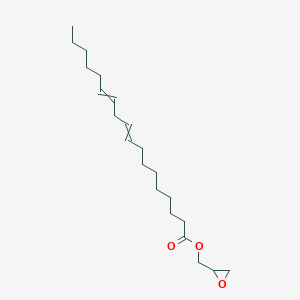
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)

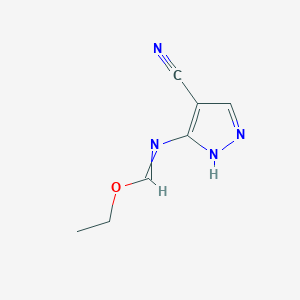
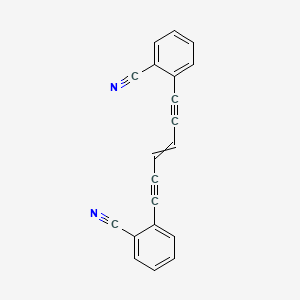


![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
